(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one
Description
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a benzoyloxy group (-OBz) at the para position of the phenyl ring. This compound belongs to a class of conjugated enones known for their diverse applications in nonlinear optics, catalysis, and medicinal chemistry due to their electron-deficient double bond and tunable electronic properties. The benzoyloxy substituent introduces steric bulk and moderate electron-withdrawing effects, distinguishing it from simpler phenyl-substituted enones.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[4-[(E)-3-oxobut-1-enyl]phenyl] benzoate |
InChI |
InChI=1S/C17H14O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-12H,1H3/b8-7+ |
InChI Key |
KPBZHSBWLSAUSM-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one typically involves the reaction of 4-hydroxybenzaldehyde with benzoyl chloride to form 4-benzoyloxybenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one involves its interaction with specific molecular targets and pathways. The benzoyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The butenone moiety can undergo Michael addition reactions, which are important in various biochemical processes.
Comparison with Similar Compounds
The structural and functional diversity of enone derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison of (E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one with key analogues:
Substituent Effects on Optical and Electronic Properties
Table 1: Substituent Impact on UV-Vis Absorption and Nonlinear Optical Susceptibility (χ³)
Key Observations :
- Electron-donating groups (e.g., dimethylamino) redshift UV-Vis absorption (λmax = 375 nm) and enhance χ³ values due to improved charge transfer .
- Electron-withdrawing groups (e.g., nitro) blueshift absorption (λmax = 323 nm) and reduce χ³, likely due to decreased electron density in the enone system .
- The benzoyloxy group in the target compound may balance electron withdrawal (via the carbonyl) and steric hindrance, though experimental data is lacking.
Key Observations :
- Hydroxyl and methoxy groups improve solubility and enable hydrogen bonding, critical for interactions with biological targets .
Biological Activity
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one, a derivative of phenyl butenone, has garnered attention for its diverse biological activities. This compound is part of a broader class of substituted phenyl butenones that exhibit significant pharmacological properties, including anti-inflammatory, antiviral, and antitumor effects. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butenone core with a benzoyloxy substituent, which is critical for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study identified several derivatives of phenyl butenones as effective against various bacterial strains, including Mycobacterium tuberculosis and Aspergillus fumigatus . The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1.56 μg/mL, demonstrating their potential as antitubercular agents.
Table 1: Antimicrobial Activity of Phenyl Butenone Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 1.56 | Mycobacterium tuberculosis |
| 2 | 0.61 | Mycobacterium tuberculosis |
| 3 | - | Aspergillus fumigatus |
2. Anti-inflammatory Activity
Substituted phenyl butenones have been noted for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds similar to this compound have demonstrated the ability to reduce nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various chronic diseases .
Case Studies
Case Study 1: Antitubercular Activity
A series of experiments conducted on derivatives of this compound revealed significant antitubercular activity. The study involved synthesizing various analogs and testing their efficacy against Mycobacterium tuberculosis. The results indicated that specific structural modifications could enhance the potency of these compounds, leading to the identification of candidates with MIC values comparable to existing antitubercular drugs .
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study, the anti-inflammatory effects of this compound were tested in animal models of arthritis. The administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups. These findings support its potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
